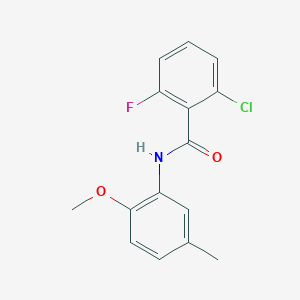
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide, also known as BMMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been tested for its efficacy in treating Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been found to inhibit the activity of tyrosine kinase, an enzyme that is involved in the development of cancer.
Biochemical and physiological effects:
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of prostaglandins, which are known to cause inflammation. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide in treating these conditions. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine the optimal dosage and administration of 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide for treating various types of cancer. Finally, 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide's potential as an anti-microbial agent should be further explored, particularly in the context of drug-resistant infections.
Méthodes De Synthèse
2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with propanoic acid, followed by the reaction with hydrazine hydrate and 4-methoxybenzaldehyde. The resulting product undergoes further purification to obtain 2-(2-bromo-4-methylphenoxy)-N'-(4-methoxybenzylidene)propanohydrazide in its pure form.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-4-9-17(16(19)10-12)24-13(2)18(22)21-20-11-14-5-7-15(23-3)8-6-14/h4-11,13H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYIJEZJTUTKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN=CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)

![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)

![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
